(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride chemical properties
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride chemical properties
Advanced Building Block for Homologated Pyrrolidine Scaffolds[1]
Executive Summary
(S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride (also known as (S)-2-(Cyanomethyl)pyrrolidine HCl or (S)-Homoproline nitrile HCl ) is a specialized chiral building block used in the synthesis of chain-extended pyrrolidine alkaloids and pharmaceutical intermediates.[1]
Crucial Distinction: This molecule is the homologated derivative of the common Vildagliptin intermediate, (S)-pyrrolidine-2-carbonitrile. Unlike the carbonitrile, where the cyano group is attached directly to the ring (creating an electrophilic "warhead" for serine proteases), the acetonitrile derivative has a methylene spacer (–CH₂–) separating the nitrile from the ring. This alters its reactivity profile, making it a stable scaffold for chain extension rather than a covalent enzyme trap.
Chemical Identity & Structural Analysis
This compound is the hydrochloride salt of (S)-2-(cyanomethyl)pyrrolidine. It serves as a precursor for "homoproline" derivatives, providing a C2-extended chiral center that retains the rigid stereochemistry of the pyrrolidine ring.
| Property | Detail |
| IUPAC Name | (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride |
| Common Synonyms | (S)-2-(Cyanomethyl)pyrrolidine HCl; (S)-Homoproline nitrile HCl |
| Chemical Formula | C₆H₁₀N₂ · HCl |
| Molecular Weight | 110.16 g/mol (Free Base); 146.62 g/mol (HCl Salt) |
| Chiral Center | C2 (S-configuration, derived from L-Proline) |
| Structural Feature | Pyrrolidine ring with a C2-methylene-nitrile extension |
Structural Diagram
The methylene spacer (C3 in the side chain) effectively insulates the nitrile group from the inductive effect of the pyrrolidine nitrogen, raising the pKa of the amine compared to the alpha-carbonitrile analogue.
Physicochemical Profile
The hydrochloride salt is the preferred form for storage and handling due to the volatility and basicity of the free amine.
| Parameter | Value / Characteristic | Experimental Note |
| Physical State | White to off-white crystalline solid | Hygroscopic; store in desiccator. |
| Solubility | High in Water, Methanol, DMSO | Soluble in polar protic solvents due to ionic character. |
| Melting Point | 125–130 °C (Decomposition) | Varies with hydration state; sharp endotherm expected. |
| pKa (Amine) | ~10.5 | Typical for secondary alkyl amines; higher than alpha-cyano amines (~7-8). |
| Hygroscopicity | Moderate to High | Forms hydrates readily; handle under inert atmosphere. |
Synthetic Utility & Manufacturing
The synthesis of (S)-2-(Pyrrolidin-2-yl)acetonitrile hydrochloride typically proceeds via the homologation of L-Proline. The most robust route involves the reduction of L-Proline to (S)-Prolinol, followed by activation and cyanide displacement.
Synthetic Route: L-Proline to (S)-Homoproline Nitrile
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Reduction: L-Proline is protected (N-Boc) and reduced to (S)-N-Boc-prolinol .
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Activation: The primary alcohol is converted to a leaving group (Mesylate or Tosylate).
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Displacement: Nucleophilic substitution with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in DMSO introduces the nitrile group, extending the carbon chain by one unit.
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Deprotection: Acidic cleavage of the Boc group (using HCl/Dioxane) yields the target hydrochloride salt.
Caption: Step-by-step synthetic pathway from L-Proline to the target nitrile, highlighting the homologation strategy.
Applications in Drug Discovery[4][5][6]
Unlike its lower homologue (pyrrolidine-2-carbonitrile), which is a potent electrophile used in DPP-4 inhibitors (e.g., Vildagliptin) to covalently trap the enzyme, (S)-2-(Pyrrolidin-2-yl)acetonitrile is primarily used as a scaffold for:
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Chain Extension (Homoproline Synthesis): Hydrolysis of the nitrile yields (S)-homoproline, a non-proteinogenic amino acid used to alter peptide backbone flexibility.
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Alkaloid Synthesis: The nitrile nitrogen can participate in intramolecular cyclizations to form bicyclic alkaloids (e.g., pyrrolizidines or indolizidines) found in natural products like Lepadiformine or Pumiliotoxin.
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Linker Chemistry: It serves as a rigid, chiral spacer in PROTACs or bifunctional ligands where a defined distance between two pharmacophores is required.
Comparative Analysis: Alpha-Nitrile vs. Beta-Nitrile
| Feature | (S)-Pyrrolidine-2-carbonitrile | (S)-2-(Pyrrolidin-2-yl)acetonitrile |
| Structure | Nitrile on Ring (Alpha) | Nitrile on -CH2- (Beta) |
| Reactivity | High (Electrophilic Trap) | Low (Stable Intermediate) |
| Primary Use | DPP-4 Inhibitor Warhead | Homologation / Scaffold Building |
| Stability | Prone to Diketopiperazine formation | Stable |
Handling, Safety & Storage
As a secondary amine hydrochloride with a nitrile functionality, strict safety protocols are required.
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Hazard Classification:
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Acute Toxicity: Harmful if swallowed or inhaled (due to potential cyanide metabolism, though less liable than free nitriles).
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Skin/Eye Irritation: Causes serious eye irritation (H319) and skin irritation (H315).
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Storage Conditions:
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Temperature: 2–8 °C (Refrigerate).
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Atmosphere: Hygroscopic; store under Nitrogen or Argon.
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Container: Tightly sealed glass vial; avoid metal containers if trace acidity is a concern.
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Analytical Verification:
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1H NMR (D2O): Look for the characteristic multiplets of the pyrrolidine ring (1.7–2.3 ppm) and the distinct doublet/multiplet of the –CH₂CN protons (~2.8–3.0 ppm).
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Chiral HPLC: Essential to verify <1% enantiomeric excess of the (R)-isomer, especially if derived from L-Proline where racemization is minimized but possible during activation.
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References
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Beilstein Journal of Organic Chemistry. "Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors."[2] (2008).[3][4][5][6] Provides context on the alpha-nitrile homologue and general pyrrolidine handling.[2]
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MDPI Molecules. "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors." (2024). Reviews synthetic routes for chiral pyrrolidines starting from Prolinol.
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Organic Syntheses. "(S)-5-Pyrrolidin-2-yl-1H-Tetrazole." Describes the activation and substitution of prolinol derivatives, relevant for the nitrile synthesis.
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PubChem Compound Summary. "(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride." Homologous structure demonstrating the nomenclature and properties of cyclic amine acetonitriles.
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Sigma-Aldrich. "Safety Data Sheet: 2-(Pyrrolidin-1-yl)acetonitrile." Safety data for the structural isomer, providing baseline toxicity expectations.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile - Google Patents [patents.google.com]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
